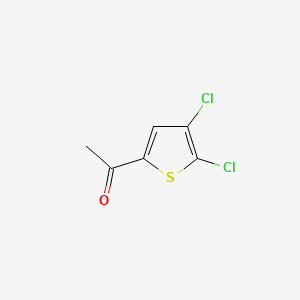

2-Acetyl-4,5-dichlorothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,5-dichlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSUJYLVQPGASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206384 | |

| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57681-59-1 | |

| Record name | 1-(4,5-Dichloro-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57681-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-4,5-dichlorothiophene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4,5-dichlorothiophene is a halogenated thiophene derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the synthesis of biologically active chalcones.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring substituted with an acetyl group at the 2-position and chlorine atoms at the 4 and 5-positions.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone | [1] |

| CAS Number | 57681-59-1 | [1] |

| Molecular Formula | C6H4Cl2OS | [1] |

| Molecular Weight | 195.07 g/mol | [1] |

| Melting Point | 68 °C | [2] |

| Boiling Point | 300.8 ± 42.0 °C (Predicted) | [2] |

| Density | 1.452 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis

A common synthetic route to this compound involves the acylation of a dichlorinated thiophene precursor. While a detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a general approach can be inferred from the synthesis of related compounds.

A more extensively documented application of this compound is its use as a starting material for the synthesis of chalcones, which are known for their biological activities.

Experimental Protocol: Synthesis of Chalcones from this compound

This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to yield a chalcone derivative.[3]

Materials:

-

This compound (0.01 mol)

-

Corresponding aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (0.01 mol)

-

Methanol (20 mL)

-

40% Potassium Hydroxide (KOH) solution (4 mL)

-

Crushed ice

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate (for recrystallization)

-

n-hexane

Procedure:

-

In a suitable reaction vessel, a mixture of this compound (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL) is prepared.

-

The mixture is stirred at room temperature, and 40% KOH solution (4 mL) is added.

-

The reaction is stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent of n-hexane/ethyl acetate (7:3).

-

Upon completion, the reaction mixture is poured into crushed ice.

-

The mixture is then acidified with 5% HCl.

-

The resulting solid precipitate is collected by filtration and washed with water.

-

The crude product is purified by recrystallization from ethyl acetate.

-

The purified chalcone is dried in a desiccator.

Spectroscopic Data

Table 2: Spectroscopic Data for a Chalcone Derivative of this compound

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.83 (d, J = 15.4 Hz, 1H), 7.65–7.54 (m, 3H), 7.15 (d, J = 15.5 Hz, 1H), 6.94 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 180.43, 162.24, 145.43, 141.84, 133.81, 130.68, 130.39, 127.07, 125.27, 125.17, 117.08, 114.63, 114.30, 55.57 |

| IR (ATR) | νmax 1642, 1585, 1568, 1409, 1293, 1216, 1177, 978, 817, 797 cm⁻¹ |

| Mass Spec. (EI) | m/z calculated for C₁₄H₁₀Cl₂O₂S: 312 |

Applications in Drug Development

Thiophene-containing compounds are of significant interest in drug discovery due to their wide range of pharmacological activities.[4][5] this compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.

Anticancer Activity of Chalcone Derivatives

Chalcones synthesized from this compound have been investigated for their anticancer properties.[3] The introduction of the dichlorothiophene moiety can enhance the biological activity and stability of the resulting chalcones.

Table 3: In Vitro Anticancer Activity of a Chalcone Derivative (C6)

| Cell Line | Compound | IC₅₀ (µg/mL) |

| WiDr (colorectal cancer) | C6: (E)-1-(4,5-dichlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 0.45 |

| WiDr (colorectal cancer) | 5-Fluorouracil (positive control) | >100 |

The data indicates that the chalcone derivative C6 exhibits potent cytotoxic activity against the WiDr colorectal cancer cell line, with a significantly lower IC₅₀ value compared to the standard chemotherapeutic agent 5-Fluorouracil.[3]

Visualizations

Synthesis of Chalcones from this compound

The following diagram illustrates the experimental workflow for the synthesis of chalcones via the Claisen-Schmidt condensation.

Caption: Workflow for the synthesis of chalcones.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of biologically active molecules, such as anticancer chalcones, highlights its importance for researchers and drug development professionals. This guide has provided a detailed overview of its chemical properties, a robust protocol for its use in synthesis, and data on the biological activity of its derivatives, underscoring its value in the ongoing search for novel therapeutic agents.

References

- 1. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 4. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 5. ijper.org [ijper.org]

An In-depth Technical Guide to 2-Acetyl-4,5-dichlorothiophene (CAS: 57681-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-4,5-dichlorothiophene, a pivotal heterocyclic intermediate in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines established experimental protocols for its synthesis, and explores its application as a precursor to biologically active molecules, including chalcone derivatives with demonstrated anticancer and antimicrobial properties. Spectroscopic data, safety and handling guidelines, and potential research avenues are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound is a chlorinated thiophene derivative that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring an acetyl group and two chlorine atoms on the thiophene ring, contributes to its reactivity and utility in forming more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57681-59-1 | [3] |

| Molecular Formula | C₆H₄Cl₂OS | [4] |

| Molecular Weight | 195.07 g/mol | [4] |

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone | [3] |

| Appearance | White to yellowish solid/powder | [2][5] |

| Melting Point | 68 °C | [5] |

| Boiling Point | 300.8°C at 760mmHg | [5] |

| Density | 1.452 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethyl acetate and hexane. | [5] |

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound

| Technique | Result | Reference(s) |

| Mass Spectrometry (MS) | Molecular ion peak (M+H)⁺ of 195 | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of a dichlorothiophene precursor. A detailed experimental protocol is provided below.[5]

Materials:

-

2,3-dichlorothiophene

-

n-butyllithium (n-BuLi)

-

Diisopropylamine

-

N,N-dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetic acid

-

Methanol

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (3.97 g, 39.2 mmol) in anhydrous tetrahydrofuran (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.51 g, 39.2 mmol, 24.5 mL of a 1.6 M solution in hexanes) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 45 minutes to generate lithium diisopropylamide (LDA) in situ.

-

To this LDA solution, add a solution of 2,3-dichlorothiophene (5 g, 32.7 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for 30 minutes.

-

Add a solution of N,N-dimethylformamide (3.41 g, 39.2 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise to the reaction mixture.

-

Stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction by adding a mixture of acetic acid (4 mL) and methanol (4 mL).

-

Stir at room temperature for 15 minutes.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (25 mL), deionized water (25 mL), and saturated aqueous sodium chloride (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a white powder.[5]

Synthesis of Chalcone Derivatives from this compound

This compound is a key starting material for the synthesis of various chalcone derivatives, which have shown potential biological activities.[6]

Materials:

-

This compound

-

Appropriate aromatic aldehyde

-

Methanol

-

Potassium hydroxide (KOH) solution (40%)

-

Hydrochloric acid (HCl) solution (5%)

-

Ethyl acetate

-

n-hexane

Procedure:

-

In a flask, dissolve this compound (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in methanol (20 mL).

-

To this solution, add 40% aqueous potassium hydroxide (4 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane/ethyl acetate (7:3).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Acidify the mixture with 5% hydrochloric acid.

-

Collect the resulting solid by filtration and wash with water.

-

Purify the crude product by recrystallization from ethyl acetate.

-

Dry the purified chalcone derivative in a desiccator.[6]

Biological Activity and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly chalcones, have been the subject of significant research in drug development.[4] Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][7][8]

Chalcones synthesized from this compound have been investigated for their potential as anticancer agents.[6] Some of these derivatives have demonstrated significant toxicity against cancer cell lines.[6] The mechanism of action for some of these chalcone derivatives is predicted to involve the p53 pathway.[6]

The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and its incorporation into drug candidates can modulate their physicochemical and biological properties.[7]

Safety and Handling

As an organic chlorinated compound, this compound should be handled with appropriate safety precautions.

-

General Handling : Work in a well-ventilated area, preferably a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Irritation : The presence of chlorine atoms suggests that the compound may be irritating to the skin, eyes, and respiratory system.[2]

-

Storage : Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Chalcone Synthesis and Biological Activity

Caption: Synthesis of chalcone derivatives and their potential biological activities.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C6H4Cl2OS | CID 148813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 57681-59-1 [smolecule.com]

- 5. This compound | 57681-59-1 [chemicalbook.com]

- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dichlorinated Acetylthiophenes for Researchers and Drug Development Professionals

Dichlorinated acetylthiophenes are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. As derivatives of thiophene, a sulfur-containing aromatic ring, they possess unique physicochemical properties that make them valuable building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of two chlorine atoms and an acetyl group on the thiophene ring provides multiple reactive sites, allowing for diverse chemical modifications and the development of novel compounds with tailored properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of various dichlorinated acetylthiophene isomers, with a focus on their relevance to drug discovery and development.

Physicochemical Properties

The physicochemical properties of dichlorinated acetylthiophenes are influenced by the substitution pattern of the chlorine and acetyl groups on the thiophene ring. These properties are crucial for predicting their reactivity, solubility, and pharmacokinetic profiles. The following tables summarize the available quantitative data for several dichlorinated acetylthiophene isomers.

Table 1: General Properties of Dichlorinated Acetylthiophenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Acetyl-4,5-dichlorothiophene | 57681-59-1 | C₆H₄Cl₂OS | 195.07[1] |

| 3-Acetyl-2,5-dichlorothiophene | 36157-40-1 | C₆H₄Cl₂OS | 195.07[2] |

| 2-Acetyl-5-chlorothiophene | 6310-09-4 | C₆H₅ClOS | 160.62[3] |

| 2-Acetyl-4-chlorothiophene | 34730-20-6 | C₆H₅ClOS | 160.62[4] |

Table 2: Physical and Chemical Properties of Dichlorinated Acetylthiophenes

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | XLogP3-AA |

| This compound | 68 | 300.8 ± 42.0 (Predicted) | 1.452 ± 0.07 | 3.2[1] |

| 3-Acetyl-2,5-dichlorothiophene | 37-40 | 240 - 245 (Approx.)[5] | 1.4 - 1.5 (Range)[5] | |

| 2-Acetyl-5-chlorothiophene | 46-49 | 117-118 / 17 mmHg | 2.6[3] | |

| 2-Acetyl-4-chlorothiophene | 2.2[4] |

Synthesis of Dichlorinated Acetylthiophenes

The primary method for the synthesis of dichlorinated acetylthiophenes is the Friedel-Crafts acylation of a corresponding dichlorothiophene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the reaction.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 3-Acetyl-2,5-dichlorothiophene

This protocol is adapted from a literature procedure for the synthesis of 3-acetyl-2,5-dichlorothiophene.[6]

Materials:

-

2,5-Dichlorothiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (CS₂)

-

Cold water

-

Anhydrous calcium chloride (CaCl₂)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, a mixture of anhydrous AlCl₃ (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS₂ (80 ml) is prepared.

-

A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry CS₂ (25 ml) is added dropwise to the stirred mixture over a period of 1 hour.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After 24 hours, the reaction is quenched by the dropwise addition of cold water (50 ml) with continuous stirring for 30 minutes.

-

The organic layer is separated, washed four times with 30 ml of water, and dried over anhydrous CaCl₂.

-

The solvent is evaporated to yield the solid product, 3-acetyl-2,5-dichlorothiophene.

Diagram of the General Friedel-Crafts Acylation Workflow:

Biological Activity and Signaling Pathways

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific studies on the direct interaction of dichlorinated acetylthiophenes with signaling pathways are limited, research on related thiophene-containing molecules provides insights into their potential mechanisms of action. Thiophene derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Potential mechanisms of action include:

-

Inhibition of Tubulin Polymerization: Some thiophene derivatives can interfere with the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis (programmed cell death), a key mechanism in anti-cancer therapies.[7]

-

Modulation of Inflammatory Pathways: Thiophene-based compounds have been found to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8. They can also inhibit the activation of key signaling proteins such as ERK, p38, and NF-κB, which are central to the inflammatory response.[8]

-

Enzyme Inhibition: Certain thiophene derivatives act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[8]

Diagram of Potential Signaling Pathway Inhibition by Thiophene Derivatives:

Applications in Drug Development

The structural features of dichlorinated acetylthiophenes make them attractive starting materials for the synthesis of more complex molecules with therapeutic potential. The acetyl group can be readily transformed into other functional groups, and the chlorine atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the construction of diverse molecular scaffolds.

One notable application is in the synthesis of chalcones. Chalcones are a class of compounds with a wide range of biological activities, including antifungal, antitubercular, and cytotoxic (anti-cancer) properties.[7][8] For example, 2,5-dichloro-3-acetylthiophene can be condensed with various aromatic aldehydes to produce a library of chalcone derivatives. Some of these derivatives have shown promising in vitro activity against fungal pathogens, Mycobacterium tuberculosis, and cancer cell lines.[7][8]

Conclusion

Dichlorinated acetylthiophenes are versatile chemical intermediates with significant potential in drug discovery and materials science. Their synthesis is readily achievable through established methods like the Friedel-Crafts acylation. While direct studies on their biological mechanisms are still emerging, the broader class of thiophene derivatives has demonstrated the ability to modulate key signaling pathways involved in various diseases. Further research into the synthesis of a wider range of dichlorinated acetylthiophene isomers and a more in-depth investigation of their specific biological targets will undoubtedly unlock new opportunities for the development of novel therapeutics and advanced materials.

References

- 1. This compound | C6H4Cl2OS | CID 148813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 36157-40-1 CAS MSDS (3-Acetyl-2,5-dichlorothiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Acetyl-2,5-Dichlorothiophene: Properties, Uses, Safety | Reliable Supplier in China [chemheterocycles.com]

- 6. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 2-Acetyl-4,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4,5-dichlorothiophene is a halogenated heterocyclic ketone that serves as a critical building block in organic synthesis.[1] Its structure, featuring a thiophene ring substituted with two chlorine atoms and an acetyl group, presents multiple sites for chemical modification. The presence of the electron-withdrawing chlorine atoms and the ketone functionality significantly influences the molecule's electronic properties and reactivity. This guide focuses specifically on the reactivity of the acetyl group, a versatile handle for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the chemical behavior of this functional group is paramount for its effective utilization in the synthesis of novel compounds, including agrochemicals and pharmaceuticals.[2]

Physicochemical Properties

A summary of the key computed properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone | [1] |

| CAS Number | 57681-59-1 | [1][3] |

| Molecular Formula | C₆H₄Cl₂OS | [1] |

| Molecular Weight | 195.07 g/mol | [1] |

| Monoisotopic Mass | 193.9359913 Da | [1] |

Synthesis of this compound

The synthesis of the title compound can be achieved via the acylation of 2,3-dichlorothiophene. A common method involves the use of N,N-dimethylformamide and n-butyllithium to generate a reactive intermediate, which is subsequently acylated.[3][4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[4][5]

-

A solution of diisopropylamine (3.97 g, 39.2 mmol) in tetrahydrofuran (5 mL) is cooled to -78 °C.

-

n-Butyllithium (2.51 g, 39.2 mmol) is added dropwise, and the mixture is stirred for 45 minutes to generate lithium diisopropylamide (LDA) in situ.[3][4]

-

A solution of 2,3-dichlorothiophene (5 g, 32.7 mmol) in tetrahydrofuran (5 mL) is added dropwise, and stirring continues for 30 minutes at -78 °C.[3][4]

-

N,N-dimethylacetamide (or another suitable acetylating agent) dissolved in tetrahydrofuran is added dropwise, and the mixture is stirred at the same temperature for another 30 minutes.[3]

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature.[3][4]

-

The reaction is quenched with acetic acid/methanol and stirred for 15 minutes.[3][4]

-

The mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, deionized water, and saturated aqueous sodium chloride.[3][4]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][4]

-

The crude product is purified by column chromatography (eluent: EtOAc/hexane) to afford this compound as a white powder (yields can be low, e.g., 19%).[3][4]

Reactivity of the Acetyl Group

The acetyl group in this compound is a versatile functional group, participating in a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

Condensation Reactions: Synthesis of Chalcones

The most prominently documented reaction of the acetyl group in this molecule is the Claisen-Schmidt condensation with various aromatic aldehydes.[5][6][7] This base-catalyzed reaction yields chalcones, which are α,β-unsaturated ketones with significant biological activities, including anticancer properties.[5][6][8]

Caption: General pathway for Claisen-Schmidt condensation.

Quantitative Data: Synthesis of Chalcone Derivatives [5]

| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |

| 4-Methoxybenzaldehyde | 1-(4,5-dichloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 68% | 141 |

| 3,4-Dimethoxybenzaldehyde | 1-(4,5-dichloro-2-thienyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 90% | 135 |

Experimental Protocol: General Procedure for Chalcone Synthesis[6]

-

A mixture of this compound (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) is prepared in methanol (20 mL).[5]

-

A 40% aqueous solution of potassium hydroxide (4 mL) is added to the mixture.[5]

-

The reaction mixture is stirred at room temperature for 24 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent of n-hexane/ethyl acetate (7:3).[5]

-

Upon completion, the resulting solid product is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure chalcone.

Oxidation and Reduction Pathways

While specific literature on the oxidation and reduction of the acetyl group in this compound is sparse, its reactivity can be inferred from the well-established chemistry of methyl ketones and related acetylthiophenes.[9][10][11]

-

Oxidation (Haloform Reaction): The acetyl group can be oxidized to a carboxylic acid via the haloform reaction, using reagents like sodium hypochlorite. This is a common route for converting 2-acetylthiophenes into their corresponding thiophenecarboxylic acids.[10][11]

-

Reduction to Alcohol: The carbonyl can be reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reduction to Alkane (Deoxygenation): Complete reduction of the acetyl group to an ethyl group can be achieved under harsher conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions.

Caption: Plausible oxidation and reduction pathways of the acetyl group.

α-Halogenation

The methyl protons of the acetyl group are acidic and can be substituted with halogens (e.g., bromine, chlorine) under acidic or basic conditions.[12][13] This reaction proceeds via an enol or enolate intermediate. The resulting α-halo ketone is a valuable synthetic intermediate, for example, in the synthesis of aminothiazoles.[12]

Caption: General scheme for the α-halogenation of the acetyl group.

Reactivity of the Thiophene Ring: Contextual Reactions

While the focus of this guide is the acetyl group, it is important to note that the thiophene ring itself is reactive. The chlorine substituents can participate in nucleophilic substitution reactions under specific conditions. Furthermore, related brominated acetylthiophenes are known to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds at the 5-position of the thiophene ring.[14][15][16] This highlights the possibility of sequential functionalization, first at the ring and then at the acetyl group, or vice versa, to build molecular complexity.

Conclusion

The acetyl group of this compound is a highly reactive and synthetically valuable functional group. It readily participates in base-catalyzed condensation reactions to form biologically relevant chalcones. Furthermore, it is susceptible to a range of classical ketone reactions, including oxidation to a carboxylic acid, reduction to an alcohol or ethyl group, and α-halogenation to produce versatile intermediates. This array of transformations makes this compound a privileged scaffold for the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of these reaction pathways is essential for any scientist aiming to leverage this compound in complex organic synthesis.

References

- 1. This compound | C6H4Cl2OS | CID 148813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 57681-59-1 [chemicalbook.com]

- 4. This compound | 57681-59-1 [amp.chemicalbook.com]

- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 12. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]

- 13. mt.com [mt.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

Role of chlorine substituents in thiophene ring reactivity

An In-depth Technical Guide on the Role of Chlorine Substituents in Thiophene Ring Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The introduction of chlorine substituents onto the thiophene ring is a critical synthetic strategy that profoundly alters its electronic properties, reactivity, and metabolic fate. This modification provides a versatile handle for further functionalization and allows for the fine-tuning of a molecule's physicochemical and biological characteristics.

Chlorinated thiophenes serve as key intermediates in the synthesis of blockbuster drugs like the anticoagulant Rivaroxaban and have been explored for applications ranging from anticancer agents to organic photovoltaics.[2][3][4] Understanding the influence of chlorine atoms on the thiophene ring's reactivity is therefore paramount for professionals engaged in chemical synthesis and drug design. This guide provides a comprehensive technical overview of the electronic effects of chlorine, its impact on electrophilic and nucleophilic substitution reactions, its utility in cross-coupling, and its significance in the context of drug development.

Electronic Effects of Chlorine Substituents

The reactivity of the thiophene ring is dictated by the electron density of its π-system. The sulfur atom activates the ring towards electrophilic attack, particularly at the C2 and C5 (α) positions.[1] A chlorine substituent modulates this reactivity through two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the entire ring system, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene.[5]

-

Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the thiophene ring's π-system. This effect donates electron density, primarily to the positions ortho and para to the substituent (the adjacent and opposite carbons).

In halobenzenes and related heterocycles, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring.[5] However, the resonance effect still governs the regioselectivity of electrophilic substitution, directing incoming electrophiles to the positions it activates. Computational studies using DFT-based reactivity descriptors have been employed to elucidate site selectivity in the chlorination of thiophene, predicting a sequential chlorination pathway.[6]

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the primary mode of reaction for thiophene.[1] The presence of a chlorine atom reduces the overall reaction rate but controls the position of further substitution.

Mechanism and Regioselectivity

The reaction proceeds via the attack of the thiophene π-system on an electrophile (E⁺), forming a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction's regioselectivity. The sulfur atom effectively stabilizes a positive charge at the adjacent C2 position.

For a chlorothiophene, the deactivating inductive effect slows the reaction. The directing influence of the chlorine depends on its position. For example, in 2-chlorothiophene, the resonance effect directs incoming electrophiles to the C3 and C5 positions. Computational studies and experimental results show that substitution at the C5 position is generally preferred, leading to 2,5-dichlorothiophene.[6][7]

Caption: General mechanism of electrophilic substitution on 2-chlorothiophene.

Quantitative Data on Electrophilic Substitution

The deactivating effect of halogen substituents has been quantified. Studies on the halogenation of 5-substituted thiophenes have shown a Hammett ρσ relationship, indicating the sensitivity of the reaction rate to the electronic effects of the substituent.[8]

| Reaction | Reactant | Product(s) | Molar Ratio / Yield | Reference |

| Chlorination | Thiophene | 2-Chlorothiophene | 3.0 moles (78.5% of theoretical) | [7] |

| 2,5-Dichlorothiophene | 0.63 moles | [7] | ||

| Chlorination Kinetics | 5-Substituted Thiophenes | 2-Chloro-5-substituted Thiophenes | Hammett ρ value: -6.5 | [8] |

| Bromination Kinetics | 5-Substituted Thiophenes | 2-Bromo-5-substituted Thiophenes | Hammett ρ value: -10 | [8] |

Experimental Protocol: Chlorination of Thiophene with H₂O₂/HCl

This method utilizes in-situ generated chlorine, offering a high-yielding and cost-effective route to 2-chlorothiophene.[1]

Materials:

-

Thiophene (100 g)

-

30% Hydrochloric acid (600 ml)

-

Triethylamine (2 ml)

-

30% Hydrogen peroxide (140 g)

-

Ethyl acetate

-

Saturated sodium chloride solution

Equipment:

-

Reaction vessel with mechanical stirrer and cooling bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).

-

Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.

-

Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.

-

After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.

-

Allow the reaction mixture to stand and separate into layers.

-

Extract the aqueous layer with ethyl acetate (2 x 100 ml).

-

Combine all organic layers and wash with saturated sodium chloride solution.

-

Concentrate the organic layer under reduced pressure to obtain the 2-chlorothiophene product.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Simple aryl halides are generally resistant to nucleophilic attack.[9] However, nucleophilic aromatic substitution (SNA_r) can occur if the aromatic ring is activated by potent electron-withdrawing groups, which stabilize the negatively charged intermediate.

Mechanism

The SNA_r mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex. For chlorothiophenes, this reaction is less common than electrophilic substitution but can be synthetically useful, especially in the context of bioactivation where cellular nucleophiles like glutathione can displace the chlorine.[10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Experimental Protocol: Synthesis of 2-Thiophenethiol from 2-Chlorothiophene

This procedure is a variation of nucleophilic substitution where an organolithium intermediate is formed, which then reacts with sulfur. It demonstrates the utility of chlorothiophenes as precursors to other substituted thiophenes.[11]

Materials:

-

2-Chlorothiophene

-

n-Butyllithium in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Elemental sulfur

-

Diethyl ether

-

10% Sulfuric acid

Equipment:

-

Three-necked flask with a stirrer, dropping funnel, and nitrogen inlet

-

Dry ice-acetone bath

Procedure:

-

Set up a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Add a solution of 2-chlorothiophene in anhydrous THF to the flask and cool to -70 °C using a dry ice-acetone bath.

-

Add n-butyllithium dropwise while maintaining the temperature at -70 °C. Stir for 30 minutes.

-

Add a slurry of elemental sulfur in THF to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and 10% sulfuric acid.

-

Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 2-thiophenethiol can be purified by distillation.

Role in Metal-Catalyzed Cross-Coupling Reactions

Chlorothiophenes are excellent electrophilic partners in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are cornerstones of modern organic synthesis, particularly for constructing the complex carbon skeletons required in drug development.[12][13] The carbon-chlorine bond can be activated by a transition metal catalyst (typically palladium-based), enabling the formation of a new carbon-carbon or carbon-heteroatom bond.

Suzuki Coupling Example

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. C3-chlorinated benzothiophene derivatives have been successfully coupled with phenylboronic acid, demonstrating a practical application for these intermediates.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. nbinno.com [nbinno.com]

- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]

- 8. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-Acetyl-4,5-dichlorothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biological activities of derivatives of 2-Acetyl-4,5-dichlorothiophene. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound, particularly chalcones, have demonstrated significant cytotoxic effects against cancer cell lines. Mechanistic studies suggest that these compounds may exert their anticancer effects through the modulation of the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative chalcone derivatives of this compound against the WiDr human colorectal adenocarcinoma cell line.

| Compound ID | Structure | IC₅₀ (µg/mL)[1] |

| C8 | (E)-1-(4,5-dichlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | > 50 |

| C9 | (E)-1-(4,5-dichlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 1.80 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Mechanism of Action: p53 Signaling Pathway

Computational studies and experimental evidence suggest that certain chlorothiophene-based chalcones may exert their anticancer effects by interacting with key proteins in the p53 signaling pathway.[1] The p53 tumor suppressor protein is a critical regulator of cell fate, and its activation can lead to apoptosis (programmed cell death) in cancer cells. Two key regulators of p53 activity are MDM2, which targets p53 for degradation, and Bcl-2, an anti-apoptotic protein. By binding to MDM2 and Bcl-2, these chalcone derivatives may disrupt their inhibitory interactions with p53 and other pro-apoptotic proteins, leading to the activation of the apoptotic cascade.[1]

Caption: Proposed p53-mediated apoptotic pathway targeted by this compound derivatives.

Antimicrobial and Antifungal Activity

Thiophene-containing compounds are known to possess a broad spectrum of antimicrobial and antifungal activities. While specific data for derivatives of this compound is an emerging area of research, studies on structurally related 2,5-dichloro-3-acetylthiophene chalcones have shown promising results against various microbial and fungal strains.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2,5-dichloro-3-acetylthiophene chalcone derivatives against selected fungal and bacterial species. It is important to note the slight variation in the core thiophene substitution pattern.

| Fungal Species | MIC (µg/mL) |

| Aspergillus niger | ≤ 8.0 |

| Candida tropicalis | ≤ 8.0 |

| Bacterial Species | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 3.12 - 6.25 |

MIC: The minimum inhibitory concentration is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Potential for Enzyme Inhibition

The thiophene scaffold is present in several drugs known to interact with various enzymes. For instance, certain thiophene derivatives have been identified as inhibitors of cytochrome P450 enzymes.[2] While specific enzyme inhibition studies on this compound derivatives are not yet extensively reported in the literature, this remains a promising avenue for future investigation. The structural features of these compounds suggest potential interactions with a range of enzymatic targets, which could be explored for therapeutic benefit in various diseases. Further research is warranted to identify specific enzyme targets and quantify the inhibitory potency of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Chalcone Derivatives

General Procedure (Claisen-Schmidt Condensation): [1]

-

A mixture of this compound (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) is dissolved in methanol (20 mL).

-

To this solution, 40% aqueous potassium hydroxide (4 mL) is added, and the mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with 5% hydrochloric acid.

-

The resulting solid precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

-

The final product is dried in a desiccator.

Anticancer Activity Assessment: MTT Assay

Protocol for Adherent Cancer Cells:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 10,000 cells per 100 µL of culture medium and incubated for 24 hours in a CO₂ incubator to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the solvent at the same concentration used for the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

General Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds, such as the this compound derivatives discussed herein.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Acetyl-4,5-dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Acetyl-4,5-dichlorothiophene (CAS No: 57681-59-1). Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data derived from analogous compounds and fundamental spectroscopic principles. It is intended to serve as a valuable resource for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(4,5-dichlorothiophen-2-yl)ethanone[1]

-

Molecular Formula: C₆H₄Cl₂OS[1]

-

Molecular Weight: 195.07 g/mol [1]

-

Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from structurally related compounds, including 2-acetylthiophene and 2-acetyl-4-chlorothiophene.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals: a singlet for the methyl protons and a singlet for the thiophene ring proton. The absence of adjacent protons on the thiophene ring for the remaining proton leads to the prediction of a singlet.

| Predicted ¹H NMR Data | |

| Parameter | Predicted Value |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Chemical Shift (δ) ppm | Multiplicity |

| ~2.5 - 2.7 | Singlet |

| ~7.5 - 7.7 | Singlet |

Note: The chemical shifts are estimates and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the six carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Parameter | Predicted Value |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O |

| ~142 | C-2 (Thiophene) |

| ~134 | C-3 (Thiophene) |

| ~130 | C-4 (Thiophene) |

| ~128 | C-5 (Thiophene) |

| ~27 | -CH₃ |

Note: The assignments are based on the expected electronic environment of each carbon atom.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by a strong carbonyl stretch. The presence of the thiophene ring and C-Cl bonds will also give rise to characteristic absorptions.

| Predicted IR Data | |

| Frequency (cm⁻¹) | Intensity |

| ~3100 | Medium-Weak |

| ~1670 | Strong |

| ~1500 - 1400 | Medium |

| ~1250 | Medium |

| ~800 - 700 | Strong |

Note: These are predicted frequencies. Actual values may vary.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).

| Predicted MS Data | |

| m/z | Relative Intensity (%) |

| 194/196/198 | High |

| 179/181/183 | Medium |

| 151/153/155 | Medium |

| 111 | Low |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Acetyl-4,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-acetyl-4,5-dichlorothiophene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategies, provides plausible experimental protocols based on established chemical principles, and presents quantitative data from analogous reactions to inform research and development efforts.

Introduction

This compound is a substituted thiophene derivative of significant interest in medicinal and materials chemistry. The presence of the acetyl group provides a handle for further functionalization, while the dichlorinated thiophene ring imparts specific electronic and steric properties that can influence the biological activity and physical characteristics of larger molecules. The efficient and regioselective synthesis of this compound is therefore a critical step in the discovery and development of novel chemical entities. This guide focuses on the two most viable synthetic approaches, with a primary emphasis on the Friedel-Crafts acylation of 3,4-dichlorothiophene.

Primary Synthetic Routes

The synthesis of this compound can be approached from two main starting points: the acylation of a pre-existing dichlorinated thiophene or the chlorination of an acetylated thiophene.

Route 1: Friedel-Crafts Acylation of 3,4-Dichlorothiophene (Preferred Route)

The most direct and regioselective method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dichlorothiophene. In this electrophilic aromatic substitution reaction, the acetyl group is introduced at one of the two equivalent alpha-positions (2- or 5-position) of the thiophene ring. The electron-withdrawing nature of the chlorine atoms deactivates the ring, but the substitution is strongly directed to the alpha-positions, which are inherently more reactive in thiophenes.

Starting Material: 3,4-Dichlorothiophene Acylating Agent: Acetyl chloride or Acetic anhydride Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃)

Below is a diagram illustrating the logical workflow for this synthetic approach.

The following diagram illustrates the signaling pathway (reaction mechanism) for the Friedel-Crafts acylation of 3,4-dichlorothiophene.

Route 2: Chlorination of 2-Acetylthiophene (Alternative Route)

An alternative, though likely less selective, route involves the direct chlorination of 2-acetylthiophene. This approach requires careful control of reaction conditions to achieve the desired 4,5-disubstitution pattern, as chlorination can also occur at the 3- and 5-positions. Over-chlorination or the formation of isomeric byproducts is a significant challenge with this method. A patent for the synthesis of 2-acetyl-4-chlorothiophene mentions that this compound can be formed as an impurity, suggesting that with adjusted stoichiometry and conditions, it could potentially be a major product.[1]

Starting Material: 2-Acetylthiophene Chlorinating Agent: Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS) Catalyst: A Lewis acid (e.g., AlCl₃) or a radical initiator depending on the chlorinating agent.

Quantitative Data from Analogous Syntheses

Table 1: Friedel-Crafts Acylation of Thiophene Derivatives

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,5-Dichlorothiophene | Acetyl Chloride | AlCl₃ | Carbon Disulfide | Room Temp. | 80 | [2] |

| 2-Chlorothiophene | Acetic Anhydride | Phosphoric Acid | Dichloroethane | Reflux | 97 | [3] |

| Thiophene | Acetic Anhydride | Hβ Zeolite | Acetic Anhydride | 60 | 98.6 | |

| 2,5-Dichloro-3-methylthiophene | Acetyl Chloride | AlCl₃ | Petroleum Ether | Room Temp. | 74 | [4] |

Table 2: Chlorination of 2-Acetylthiophene Derivatives

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Acetylthiophene | Chlorine Gas | AlCl₃ | Dichloromethane | 0 | 2-Acetyl-4-chlorothiophene | 43 | [1] |

| 2-Acetylthiophene | Trichloroisocyanuric acid | AlCl₃ | Dichloromethane | 10-15 | 2-Acetyl-4-chlorothiophene | 82.48 | [5] |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on established methodologies for analogous reactions.

Protocol for Route 1: Friedel-Crafts Acylation of 3,4-Dichlorothiophene

This protocol is adapted from the well-established procedures for the Friedel-Crafts acylation of other thiophene derivatives.[2][6]

Materials:

-

3,4-Dichlorothiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, add a solution of 3,4-dichlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol for Route 2: Chlorination of 2-Acetylthiophene

This protocol is a hypothetical adaptation aimed at maximizing the formation of the dichloro product, based on procedures for mono-chlorination.[1][5]

Materials:

-

2-Acetylthiophene

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) (≥ 2.0 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (catalytic to stoichiometric amounts)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-acetylthiophene (1.0 equivalent) and anhydrous aluminum chloride (e.g., 1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.2 equivalents) in anhydrous dichloromethane dropwise.

-

After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or GC-MS for the formation of the desired product and consumption of mono-chlorinated intermediates.

-

Workup the reaction as described in Protocol 4.1 (steps 6-10).

-

Purification will likely require careful fractional distillation or column chromatography to separate the desired this compound from isomeric byproducts and under-chlorinated starting materials.

Conclusion

The synthesis of this compound is most reliably achieved through the Friedel-Crafts acylation of 3,4-dichlorothiophene. This method offers a direct and regioselective pathway to the target molecule. While the chlorination of 2-acetylthiophene presents an alternative, it is likely to be complicated by the formation of isomeric byproducts, necessitating more rigorous purification. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate, enabling further research and development in the fields of pharmaceuticals and materials science.

References

- 1. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]

- 2. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 6. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to Acetyl Dichlorothiophene and its Isomers for Researchers and Drug Development Professionals

Commercial Suppliers

A variety of chemical suppliers offer acetylated chlorothiophenes. The following table provides a non-exhaustive list of potential suppliers for the related isomers. Availability and purity may vary, and it is recommended to consult the suppliers' websites for the most current information.

| Compound | Potential Suppliers |

| 2-Acetyl-4-chlorothiophene | Sigma-Aldrich, Thermo Fisher Scientific, Santa Cruz Biotechnology, Ambeed, Apollo Scientific, CymitQuimica, Alchem Synthon Private Limited |

| 2-Acetyl-5-chlorothiophene | Sigma-Aldrich, Thermo Fisher Scientific, TCI America, Chem-Impex, Navone Specialties, GLP Pharma Standards, CHEMLYTE SOLUTIONS |

| 3-Acetyl-2,5-dichlorothiophene | Sigma-Aldrich, TCI, Santa Cruz Biotechnology, ChemicalBook, Anji Biosciences, GIHI CHEMICALS, Scimplify |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the acetylated chlorothiophene isomers, facilitating comparison for research and development purposes.

Table 1: Physicochemical Properties

| Property | 2-Acetyl-4-chlorothiophene | 2-Acetyl-5-chlorothiophene | 3-Acetyl-2,5-dichlorothiophene |

| CAS Number | 34730-20-6[1][2][3][4][5][6][7] | 6310-09-4[8][9][10][11][12][13][14] | 36157-40-1[15][16][17][18][19][20][21][22] |

| Molecular Formula | C₆H₅ClOS[1][5][7] | C₆H₅ClOS[8][11][23] | C₆H₄Cl₂OS[18][21] |

| Molecular Weight | 160.62 g/mol [1][5][7] | 160.62 g/mol [8][11][23] | 195.07 g/mol [21] |

| Melting Point | Not available | 46-49 °C[8][10] | 37-40 °C[20] |

| Boiling Point | Not available | 117-118 °C at 17 mmHg[8][10] | 120-122 °C at 4 mmHg[16] |

| Appearance | Not available | White to light yellow crystalline powder[11] | White to light yellow crystalline powder[16] |

Table 2: Spectroscopic Data Summary

| Compound | Spectroscopic Data |

| 2-Acetyl-4-chlorothiophene | Confirms the presence and chemical environment of the acetyl group and the protons on the thiophene ring.[4] Identifies key functional groups (carbonyl and chloro).[4] Confirms the molecular weight.[4] |

| 2-Acetyl-5-chlorothiophene | InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3[8][23] |

| 3-Acetyl-2,5-dichlorothiophene | InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3[18] |

Experimental Protocols and Synthetic Applications

Acetylated chlorothiophenes are versatile intermediates. A common application is in the synthesis of more complex molecules through reactions targeting the acetyl group or the thiophene ring.

Synthesis of Chlorothiophene-Based Chalcones

A notable application of acetylated chlorothiophenes is in the synthesis of chalcones, which are investigated for their potential anticancer properties.[24] The general procedure involves a Claisen-Schmidt condensation reaction.

Experimental Protocol:

-

Dissolve the chloro-substituted acetyl thiophene (e.g., 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene) and a suitable aromatic aldehyde in methanol.[24]

-

Add a base, such as aqueous potassium hydroxide (40%), to the mixture.[24]

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography.[24]

-

Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid like 5% HCl.[24]

-

The resulting solid product is collected, washed, and purified, typically by recrystallization.[24]

Caption: Synthesis of Chlorothiophene-Based Chalcones.

Friedel-Crafts Acylation for the Synthesis of 3-Acetyl-2,5-dichlorothiophene

The synthesis of 3-acetyl-2,5-dichlorothiophene can be achieved via a Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol:

-

A solution of 2,5-dichlorothiophene in a dry solvent like carbon disulfide is added dropwise to a stirred mixture of a Lewis acid (e.g., anhydrous AlCl₃) and acetyl chloride in the same solvent.[22]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours).[22]

-

The reaction is quenched by the slow addition of cold water.[22]

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., CaCl₂).[22]

-

The solvent is evaporated to yield the solid product.[22]

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2-ACETYL-4-CHLOROTHIOPHENE | 34730-20-6 [chemicalbook.com]

- 4. 2-Acetyl-4-chlorothiophene | 34730-20-6 | Benchchem [benchchem.com]

- 5. 2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Acetyl-4-chlorothiophene | CymitQuimica [cymitquimica.com]

- 7. 2-Acetyl-4-chlorothiophene, 98+% | Fisher Scientific [fishersci.ca]

- 8. 2-Acetyl-5-chlorothiophene 99 6310-09-4 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. calpaclab.com [calpaclab.com]

- 13. glppharmastandards.com [glppharmastandards.com]

- 14. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]

- 15. 3-Acetyl-2,5-dichlorothiophene Online | 3-Acetyl-2,5-dichlorothiophene Manufacturer and Suppliers [scimplify.com]

- 16. nbinno.com [nbinno.com]

- 17. echemi.com [echemi.com]

- 18. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]

- 19. 3-acetyl-2,5-dichlorothiophene at Best Price in Hyderabad, Telangana | Anji Biosciences [tradeindia.com]

- 20. 3-Acetyl-2,5-dichlorothiophene | 36157-40-1 [chemicalbook.com]

- 21. scbt.com [scbt.com]

- 22. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 23. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Synthesis of 2-Acetyl-4,5-dichlorothiophene from 2,3-dichlorothiophene

Introduction

2-Acetyl-4,5-dichlorothiophene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive acetyl group and a dichlorinated thiophene ring, allows for diverse chemical modifications. This application note provides a detailed protocol for the synthesis of this compound via the Friedel-Crafts acylation of 2,3-dichlorothiophene. The described methodology is based on established principles of electrophilic aromatic substitution on thiophene derivatives and is intended for researchers in organic synthesis and drug development.

The Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic ring.[1] In the case of substituted thiophenes, the regioselectivity of the reaction is governed by the electronic and steric effects of the substituents present on the ring.[2][3] For 2,3-dichlorothiophene, the directing effects of the two chlorine atoms favor the substitution at the 5-position, leading to the formation of the desired this compound. This protocol has been developed to provide a reproducible and efficient synthesis route to this important building block.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2,3-Dichlorothiophene | 1.0 eq |